An In-depth Technical Guide on the Chemical Structure and Properties of p-Hydroxy Benzphetamine-d6
An In-depth Technical Guide on the Chemical Structure and Properties of p-Hydroxy Benzphetamine-d6
This guide provides a comprehensive technical overview of p-Hydroxy Benzphetamine-d6, a deuterated metabolite of the sympathomimetic amine Benzphetamine. It is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, and forensic studies of Benzphetamine and related compounds. This document delves into the chemical structure, physicochemical properties, and bioanalytical applications of p-Hydroxy Benzphetamine-d6, emphasizing its crucial role as an internal standard in quantitative mass spectrometry-based assays.
Introduction: The Significance of Deuterated Internal Standards in Bioanalysis
In the landscape of modern bioanalysis, particularly in regulated environments, the use of stable isotope-labeled internal standards (SIL-ISs) is the gold standard for achieving accurate and precise quantification of analytes in complex biological matrices.[1] Deuterated compounds, such as p-Hydroxy Benzphetamine-d6, are chemically almost identical to their non-labeled counterparts. This near-identical physicochemical behavior ensures they co-elute during chromatography and experience similar matrix effects and ionization efficiencies in the mass spectrometer.[2] This intrinsic property allows for reliable correction of analytical variability that may occur during sample preparation and analysis, leading to robust and high-quality data.[2]
Chemical Structure and Properties
Chemical Structure:
Caption: Proposed chemical structure of p-Hydroxy Benzphetamine-d6.
Physicochemical Properties:
A summary of the known and estimated physicochemical properties of p-Hydroxy Benzphetamine-d6 is presented in the table below. It is important to note that some of these properties are estimated based on the non-deuterated form and general principles of isotopic labeling, as specific experimental data for the d6 variant is not widely published.
| Property | Value | Source |
| Chemical Formula | C₁₇H₁₅D₆NO | Estimated |
| Molecular Weight | 261.4 g/mol | Estimated |
| Monoisotopic Mass | 261.2005 u | Estimated |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in methanol, acetonitrile; sparingly soluble in water | Inferred |
| Melting Point | Not available | - |
| pKa | Not available | - |
| LogP | Not available | - |
Synthesis of p-Hydroxy Benzphetamine-d6
The synthesis of p-Hydroxy Benzphetamine-d6 as a stable isotope-labeled internal standard is a multi-step process that requires careful control of reaction conditions to ensure high isotopic purity. While a specific, publicly available, step-by-step protocol for the synthesis of p-Hydroxy Benzphetamine-d6 is not available, a plausible synthetic route can be adapted from established methods for the synthesis of related deuterated compounds and the non-deuterated parent molecule.
A potential synthetic approach involves the reductive amination of a deuterated phenylacetone precursor with N-benzyl-N-methylamine, followed by para-hydroxylation. Alternatively, a late-stage deuteration of a suitable precursor can be employed. The following is a generalized, hypothetical protocol based on common organic synthesis techniques for related molecules.
Hypothetical Synthetic Workflow:
Caption: A simplified hypothetical synthetic workflow for p-Hydroxy Benzphetamine-d6.
Detailed Hypothetical Protocol:
Step 1: Synthesis of p-Hydroxyphenylacetone-d6
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Start with commercially available deuterated acetone-d6.
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Perform an aldol condensation with p-hydroxybenzaldehyde to form a chalcone intermediate.
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Reduce the double bond of the chalcone selectively to yield p-hydroxyphenylacetone-d6.
-
Purify the product using column chromatography.
Step 2: Reductive Amination
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Dissolve p-hydroxyphenylacetone-d6 and N-benzyl-N-methylamine in a suitable solvent such as methanol.
-
Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN), portion-wise while monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction with a dilute acid.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain p-Hydroxy Benzphetamine-d6.
Characterization: The final product should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H): To confirm the structure and the positions of the deuterium atoms.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition and isotopic enrichment.
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High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): To assess the chemical purity.
Bioanalytical Application: Quantification of Benzphetamine Metabolites
p-Hydroxy Benzphetamine-d6 is an ideal internal standard for the quantification of p-Hydroxy Benzphetamine in biological matrices such as urine and plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for the analysis of Benzphetamine and its metabolites in urine.
Analytical Workflow:
Caption: A typical workflow for the bioanalysis of Benzphetamine metabolites using a deuterated internal standard.
Detailed Experimental Protocol:
1. Sample Preparation (Solid-Phase Extraction - SPE)
This protocol is adapted from established methods for the extraction of amphetamine-like substances from urine.[3][4]
-
To 1.0 mL of urine sample, add 50 µL of a 1 µg/mL working solution of p-Hydroxy Benzphetamine-d6 in methanol.
-
Add 1 mL of 100 mM phosphate buffer (pH 7.0) and 50 µL of β-glucuronidase from Helix pomatia.
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Vortex and incubate at 60°C for 2 hours to hydrolyze the glucuronide conjugates.
-
Allow the sample to cool to room temperature and add 200 µL of 1 M sodium hydroxide to adjust the pH to >10.
-
Condition a mixed-mode solid-phase extraction cartridge (e.g., C8/cation exchange) with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the entire sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 0.1 M acetic acid, and then 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
The following conditions are a starting point and should be optimized for the specific instrumentation used.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
p-Hydroxy Benzphetamine: Precursor ion (e.g., m/z 256.2) → Product ion (e.g., m/z 91.1)
-
p-Hydroxy Benzphetamine-d6: Precursor ion (e.g., m/z 262.2) → Product ion (e.g., m/z 91.1 or a deuterated fragment)
-
-
Method Validation: A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the assay. This includes assessing linearity, accuracy, precision, selectivity, matrix effect, and stability.
Benzphetamine Metabolism
Benzphetamine undergoes extensive metabolism in the body, primarily through N-debenzylation, N-demethylation, and aromatic hydroxylation.[5] The formation of p-Hydroxy Benzphetamine is a significant metabolic pathway. Understanding these pathways is crucial for interpreting analytical results and for a comprehensive understanding of the drug's pharmacokinetics.
Caption: Major metabolic pathways of Benzphetamine.
Conclusion
p-Hydroxy Benzphetamine-d6 is an indispensable tool for the accurate and precise quantification of the corresponding non-deuterated metabolite in biological samples. Its use as an internal standard in LC-MS/MS assays, as outlined in this guide, allows for the development of robust and reliable bioanalytical methods. A thorough understanding of its chemical properties, synthesis, and application is essential for researchers in the fields of pharmacology, toxicology, and forensic science.
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